C-(1-Trityl-1H-imidazol-4-yl)-methylamine CAS 340179-89-7 properties
C-(1-Trityl-1H-imidazol-4-yl)-methylamine CAS 340179-89-7 properties
Strategic Utility in Peptidomimetics and Histamine Analog Synthesis
Executive Summary
C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS 340179-89-7) serves as a critical "masked" synthon in medicinal chemistry, specifically for the introduction of the imidazole moiety without the regiochemical ambiguity that typically plagues histidine-like syntheses. By protecting the N-tau (
Chemical Profile & Physicochemical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | (1-Trityl-1H-imidazol-4-yl)methanamine |
| CAS Number | 340179-89-7 |
| Molecular Formula | |
| Molecular Weight | 339.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, CHCl3, DMSO, DMF; Insoluble in Water |
| pKa (Predicted) | ~6.0 (Imidazole), ~9.5 (Primary Amine) |
| Storage | 2-8°C, Hygroscopic (Store under Argon/Nitrogen) |
| Stability | Acid-labile (Trityl group cleaves at pH < 4) |
Mechanistic Insight: The Trityl Advantage
In the synthesis of imidazole-containing drugs, the unprotected imidazole ring presents two major challenges:
-
Regioisomerism: Alkylation can occur at either the
(pros) or (tele) nitrogen. -
Catalyst Poisoning: The basic imidazole nitrogens can coordinate with metal catalysts (e.g., Pd, Cu) used in cross-coupling reactions.
The Trityl (Trt) group addresses these by sterically shielding the
Reaction Pathway Visualization
The following diagram illustrates the strategic protection and subsequent functionalization workflow.
Figure 1: Synthesis and utility workflow of CAS 340179-89-7. The Trityl group is retained until the final step to ensure chemoselectivity.
Synthesis & Production Protocols
While commercially available, in-house preparation is often required to ensure fresh, high-purity material for sensitive couplings. The preferred route is the Reductive Amination of 1-Trityl-4-carboxaldehyde .
Phase A: Tritylation of 4-Imidazolecarboxaldehyde
Rationale: Protecting the aldehyde precursor is cleaner than tritylating the amine directly, which can lead to bis-tritylation.
-
Reagents: 4-Imidazolecarboxaldehyde (1.0 eq), Trityl Chloride (Trt-Cl, 1.1 eq), Triethylamine (Et3N, 1.5 eq), DMF/DCM (1:1).
-
Procedure:
-
Dissolve aldehyde in anhydrous DMF/DCM.
-
Add Et3N and cool to 0°C.
-
Add Trt-Cl portion-wise over 30 mins.
-
Stir at RT for 4 hours.
-
Quench: Pour into ice water. The product precipitates as a white solid.
-
Purification: Recrystallize from Ethanol or Toluene.
-
Phase B: Reductive Amination to Methylamine (CAS 340179-89-7)
Rationale: Using Sodium Cyanoborohydride allows for selective reduction of the imine intermediate without reducing the imidazole ring.
-
Reagents: 1-Trityl-4-formylimidazole (from Phase A), Ammonium Acetate (10 eq), NaBH3CN (1.5 eq), Methanol.
-
Procedure:
-
Dissolve the aldehyde in Methanol.
-
Add Ammonium Acetate and stir for 2 hours (Imine formation).
-
Add NaBH3CN carefully. Stir overnight at RT.
-
Workup: Evaporate MeOH. Partition residue between EtOAc and sat.[1] NaHCO3.
-
Isolation: Dry organic layer (Na2SO4) and concentrate.[2][3]
-
Yield: Typically 85-90%.
-
Application Protocols
Protocol 1: Peptide Coupling (Amide Bond Formation)
This compound acts as a "C-terminal Histidine" mimic or a side-chain building block.
-
Conditions:
-
Dissolve Carboxylic Acid partner (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq). Activate for 5 mins.
-
Add C-(1-Trityl-1H-imidazol-4-yl)-methylamine (1.0 eq).
-
Stir 2-4 hours at RT.
-
Note: The Trityl group renders the intermediate lipophilic, allowing for easy aqueous workup (extraction into EtOAc) and silica chromatography.
-
Protocol 2: Deprotection (Removal of Trityl Group)
The Trityl group on the imidazole nitrogen is significantly more acid-labile than N-trityl amines.
-
Reagent: 1% to 5% Trifluoroacetic Acid (TFA) in DCM (v/v).
-
Scavengers: Triisopropylsilane (TIS) (2%) is recommended to scavenge the trityl cation and prevent re-attachment or carbonylation of the imidazole ring.
-
Steps:
Quality Control & Analytics
To validate the integrity of CAS 340179-89-7, look for these spectral markers:
-
1H NMR (DMSO-d6 or CDCl3):
-
Trityl Region: Multiplet at
7.10 – 7.40 ppm (15 protons). -
Imidazole Ring: Two distinct singlets around
7.40 and 6.80 ppm (C2 and C5 protons). -
Methylene (-CH2-): Singlet or doublet around
3.60 – 3.80 ppm. -
Absence of Aldehyde: No peak at
9.8 ppm.
-
-
Mass Spectrometry (ESI+):
-
Expect
. -
Common fragment:
(Trityl cation, ) is often dominant in fragmentation patterns.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
-
Trityl Cation Toxicity: The metabolic byproduct, triphenylmethanol, is generally low toxicity, but the trityl cation generated during deprotection is electrophilic. Use TIS scavengers to prevent alkylation of biomolecules.
-
Storage: Store at +2°C to +8°C. The compound is stable but can slowly hydrolyze (detritylate) if exposed to acidic moisture in the air. Keep under inert atmosphere (Argon) for long-term storage.
References
-
BenchChem. (2025).[2][5] The Trityl Protecting Group for Imidazole: A Technical Guide. Retrieved from
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.[6] Retrieved from
-
National Institutes of Health (NIH). (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride. Retrieved from
-
Common Organic Chemistry. (n.d.). Trityl Protection and Deprotection Conditions. Retrieved from
-
MedChemExpress. (2024). 1-Trityl-1H-imidazole-4-carbaldehyde Product Information. Retrieved from
